molecular formula C14H17N2O4PS B1679941 Pyridaphenthion CAS No. 119-12-0

Pyridaphenthion

Cat. No. B1679941
CAS RN: 119-12-0
M. Wt: 340.34 g/mol
InChI Key: CXJSOEPQXUCJSA-UHFFFAOYSA-N
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Description

Pyridaphenthion is a broad-spectrum organophosphorus insecticide . It is effective against sucking and chewing insects and spider mites . Its chemical properties make it effective against a wide range of insects and mites .


Synthesis Analysis

While specific synthesis methods for Pyridaphenthion were not found in the search results, it’s known that Pyridaphenthion is an organic thiophosphate . It is functionally related to a 6-hydroxy-2-phenylpyridazin-3-one .


Molecular Structure Analysis

The molecular formula of Pyridaphenthion is C14H17N2O4PS . The molecule contains a total of 40 bonds, including 23 non-H bonds, 10 multiple bonds, 7 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 phosphate/thiophosphate .


Chemical Reactions Analysis

Pyridaphenthion works by disrupting the nervous system of pests, leading to paralysis and ultimately their demise . It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor .


Physical And Chemical Properties Analysis

Pyridaphenthion has a molecular weight of 340.33 g/mol . It is an organic thiophosphate .

Scientific Research Applications

Bioremediation of Soil and Water Pollutants

  • Scientific Field: Environmental Science
  • Summary of Application: Pyridaphenthion (PY) is an organophosphorus pesticide used to control insects, which can result in soil and water contamination . Cyanobacteria, particularly Nostoc muscorum, have been found to effectively degrade and detoxify PY, making them promising tools for bioremediation .
  • Methods of Application: In a comparative study, two diazotrophic cyanobacteria, Anabaena laxa and Nostoc muscorum, were exposed to mild (5 mg/L) and high (10 mg/L) concentrations of PY for 7 days .
  • Results or Outcomes: Nostoc muscorum showed high PY accumulation and degradation to a safe environmentally product; 6-hydroxy-2-phenylpyridazin-3 (2 H)-one . It also induced less oxidative damage compared to Anabaena laxa .

Determination in Aqueous and Food Samples

  • Scientific Field: Food Science
  • Summary of Application: Pyridaphenthion is determined in aqueous and food samples by Reverse Phase High Performance Liquid Chromatography (HPLC) after QuEChERS Extraction .
  • Methods of Application: The method involves QuEChERS extraction followed by Reverse Phase High Performance Liquid Chromatography (HPLC) for the determination of Pyridaphenthion .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Pyridaphenthion is classified as Acute toxicity - Category 4, for both Oral and Inhalation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should also be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The Pyridaphenthion market presents substantial opportunities owing to the growing demand for effective pest control solutions in agriculture . The agriculture sector’s constant battle against evolving pest resistance, coupled with the increasing need for higher crop yields to meet global food demand, drives the demand for innovative and efficient insecticides like Pyridaphenthion .

properties

IUPAC Name

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJSOEPQXUCJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2042355
Record name Pyridaphenthion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridaphenthion

CAS RN

119-12-0
Record name Pyridaphenthion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridafenthion
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridaphenthion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2042355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.908
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYRIDIPHENTHION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98M0VDD56Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
C Sabater, JM Carrasco - Chemosphere, 2001 - Elsevier
… of pyridaphenthion (Newman, 1995). In this study, EC 10 and EC 50 are the concentrations of pyridaphenthion, … the toxicities of pyridaphenthion. For the extraction and determination of …
Number of citations: 76 www.sciencedirect.com
CM Jonsson, LC Paraiba, MT Mendoza, C Sabater… - Chemosphere, 2001 - Elsevier
… The organophosphate insecticide pyridaphenthion was selected as the test pesticide in this … This paper describes the bioconcentration of pyridaphenthion in Chlorella saccharophila …
Number of citations: 44 www.sciencedirect.com
SM Hamed, WN Hozzein, S Selim, HS Mohamed… - Journal of Hazardous …, 2021 - Elsevier
Excessive use of organophosphorus pesticides such as pyridaphenthion (PY) to constrain insects induced crop loss, results in soil and water sources contamination. Cyanobacteria are …
Number of citations: 13 www.sciencedirect.com
R Özcan, B Cesur, E Tezgit, TU Gösterişli, S Bakırdere - Food Chemistry, 2021 - Elsevier
A novel analytical strategy for the trace determination of pyridaphenthion pesticide was developed in this study. Gas chromatography-mass spectrometry (GC–MS) was used for the …
Number of citations: 7 www.sciencedirect.com
BA Abou-Awad, EM El-Banhawy - Experimental & applied acarology, 1985 - Springer
… In contrast, it was very susceptible to dicofol and pyridaphenthion, and susceptible to cypermethrin. Pyridaphenthion and dicofol had long residual activity whereas methamidophos and …
Number of citations: 17 link.springer.com
Y Takahashi, T Houjyo, T Kohjimoto, Y Takagi… - Ecotoxicology and …, 2007 - Elsevier
… ) of pyridaphenthion produced visible density reductions in Cladocera zooplankton species. Reduction of individual aquatic insects in the model streams by pyridaphenthion caused an …
Number of citations: 12 www.sciencedirect.com
DS Chormey, B Yılmaz Durak, S Bakırdere - Analytical Letters, 2021 - Taylor & Francis
This study employed QuEChERS as an efficient sample clean-up and extraction method for the determination of pyridaphenthion in aqueous, fruit and vegetable samples by high …
Number of citations: 1 www.tandfonline.com
BA Abou-Awad, EM El-Banhawy - Experimental & applied acarology, 1985 - Springer
… The most toxic compounds were pyridaphenthion and … Ingestion of cypermethrin, cyfluthrin and pyridaphenthion did not … In the present study pyridaphenthion and methamidophos …
Number of citations: 20 link.springer.com
R Li, R Wang, XJ Yang, QM Chen, Y Song… - China Environmental …, 2011 - cabdirect.org
In this paper, the degradation characteristics of some organophosphorus insecticides including pyridaphention, fenamiphos and profenofos by the isocarbophos-degrading strain …
Number of citations: 1 www.cabdirect.org
A Tanabe, K Kawata - Bulletin of environmental contamination and …, 2009 - Springer
… 2.5 μg/L for pyridaphenthion, respectively. The maximum … of buprofezin, fenobucarb and pyridaphenthion were 5.1, 0.18 … Regarding pyridaphenthion, it was detected in the river water …
Number of citations: 36 link.springer.com

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